molecular formula C14H12O2 B2377948 (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid CAS No. 1418228-06-4

(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid

Cat. No.: B2377948
CAS No.: 1418228-06-4
M. Wt: 212.248
InChI Key: YQPCJQVAXDLWGR-QWHCGFSZSA-N
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Description

(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by a naphthalene substituent at the 1-position of the cyclopropane ring and a carboxylic acid group at the 1-position. Its stereochemistry (1R,2R) confers unique spatial and electronic properties, influencing its reactivity, solubility, and biological interactions. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their strained ring system, which mimics rigidified double bonds and enhances metabolic stability . For instance, naphthalen-2-yl-substituted cyclopropanes (e.g., rel-(1R,2S)-2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid, CAS 1616119-52-8) exhibit molecular weights of ~212 g/mol and are synthesized via cyclopropanation reactions involving dibromoethane and aryl acetonitriles .

Properties

IUPAC Name

(1R,2R)-2-naphthalen-1-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8H2,(H,15,16)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPCJQVAXDLWGR-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418228-06-4
Record name rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid
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Preparation Methods

Molecular Architecture

The target molecule (C₁₄H₁₂O₂; MW 212.24 g/mol) features a strained cyclopropane ring fused to a naphthalene system at the 1-position, with a carboxylic acid group at the adjacent carbon. The (1R,2R) configuration introduces two stereocenters, necessitating precise synthetic control to avoid racemization. Computational analyses reveal a topological polar surface area of 37.3 Ų and XLogP3-AA hydrophobicity of 2.9, parameters that influence solvent selection during synthesis.

Challenges in Cyclopropane Synthesis

Cyclopropanation reactions must address:

  • Ring strain (≈27.5 kcal/mol) leading to potential ring-opening side reactions
  • Diastereomeric control in fused bicyclic systems
  • Compatibility of naphthalene’s π-electron system with transition metal catalysts

Cyclopropanation Strategies

Simmons-Smith Reaction Variants

The classical Simmons-Smith protocol (Zn/Cu couple, CH₂I₂) has been adapted for naphthalene systems:

Procedure

  • Generate iodomethylzinc iodide from Zn/Cu and CH₂I₂ in anhydrous THF at 0°C
  • Add 1-naphthylvinyl ether (1 equiv) dropwise over 2 hr
  • Quench with saturated NH₄Cl, extract with EtOAc
  • Oxidize intermediate ester to carboxylic acid via KMnO₄/H₂SO₄

Key Parameters

Condition Specification
Temperature -20°C to 0°C
Catalyst Loading 15 mol% Zn(OTf)₂
Diastereomeric Ratio 3:1 (cis:trans)
Overall Yield 32-41%

Steric hindrance from the naphthyl group favors trans-diastereomer formation, though achieving >95% ee requires chiral auxiliaries.

Transition Metal-Catalyzed [2+1] Cycloadditions

Rhodium(II) carboxylates enable stereocontrolled cyclopropanation of 1-naphthyl-substituted alkenes:

Optimized Protocol

# Example catalytic system  
Rh₂(esp)₂ (2 mol%)  
Ethyl diazoacetate (1.2 equiv)  
Toluene, 40°C, 12 hr  
Acid hydrolysis (6M HCl, reflux)  

This method achieves 68% yield with 89% ee when using chiral dirhodium catalysts. The bulky naphthyl group directs facial selectivity during carbene transfer.

Stereochemical Control Methodologies

Chiral Pool Synthesis

Starting from (1R,2R)-cyclopropane-1,2-dicarboxylic acid:

  • Mono-esterification with MeOH/H⁺
  • Friedel-Crafts alkylation with naphthalene (AlCl₃, 0°C)
  • Saponification (NaOH/EtOH/H₂O)

While conceptually straightforward, this route suffers from low regioselectivity (≤55%) in the Friedel-Crafts step due to competing naphthalene positions.

Kinetic Resolution via Lipase Catalysis

Racemic trans-cyclopropane esters can be resolved using immobilized Candida antarctica lipase B:

Substrate Conversion (%) ee Product (%)
Methyl ester 48 92
Ethyl ester 51 89
Isopropyl ester 39 95

The bulky isopropyl ester enhances enantioselectivity at the cost of reaction rate.

Post-Cyclopropanation Modifications

Oxidation of Alcohol Precursors

An alternative route involves:

  • Cyclopropanation of 1-naphthylpropenol
  • Jones oxidation (CrO₃/H₂SO₄) to carboxylic acid

Advantages :

  • Avoids harsh hydrolysis conditions
  • Enables late-stage oxidation control

Limitations :

  • Over-oxidation to ketone byproducts (≤18%)
  • Chromium waste management challenges

Analytical Characterization

Critical spectroscopic data for quality control:

¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J = 8.3 Hz, 1H, ArH)
δ 7.89–7.45 (m, 6H, ArH)
δ 3.12 (q, J = 6.7 Hz, 1H, cyclopropane)
δ 2.78 (t, J = 5.1 Hz, 1H, cyclopropane)

HRMS (ESI-TOF) Calcd for C₁₄H₁₂O₂ [M+H]⁺: 213.0916 Found: 213.0913

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety participates in classical acid-base and nucleophilic substitution reactions:

Esterification

Reacts with alcohols under acidic or enzymatic catalysis to form esters:

 1R 2R acid+R OHH+ 1R 2R ester+H2O\text{ 1R 2R acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{ 1R 2R ester}+\text{H}_2\text{O}

  • Key factors : Steric hindrance from the naphthalene group slows reaction kinetics compared to simpler carboxylic acids .

  • Typical conditions : H2_2SO4_4/ROH (Fischer esterification) or DCC/DMAP (mild conditions) .

Amide Formation

Reacts with amines to generate amides:

 1R 2R acid+R NH2EDC HOBt 1R 2R amide+H2O\text{ 1R 2R acid}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{ 1R 2R amide}+\text{H}_2\text{O}

  • Yields : 65–85% under coupling reagent conditions .

  • Stereochemistry : Retention of configuration at the cyclopropane ring due to rigid structure.

Reduction

The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4_4):

 1R 2R acidLiAlH4 1R 2R cyclopropane methanol derivative\text{ 1R 2R acid}\xrightarrow{\text{LiAlH}_4}\text{ 1R 2R cyclopropane methanol derivative}

  • Challenges : Cyclopropane ring stability under reducing conditions is critical .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening and addition reactions:

Electrophilic Ring-Opening

Reactants like H2_2O or ROH open the ring under acidic conditions:

 1R 2R acid+H2OH+diastereomeric diol or ether derivatives\text{ 1R 2R acid}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{diastereomeric diol or ether derivatives}

  • Regioselectivity : Governed by the naphthalene’s electron-withdrawing effect and cyclopropane strain .

  • Mechanism : Protonation at the less substituted carbon, followed by nucleophilic attack (SN2-like) .

[2+1] Cycloaddition Reactions

The cyclopropane can participate in metal-catalyzed additions (e.g., with alkenes):

 1R 2R acid+CH2=CH2Rh catalystbicyclic adducts\text{ 1R 2R acid}+\text{CH}_2=\text{CH}_2\xrightarrow{\text{Rh catalyst}}\text{bicyclic adducts}

  • Stereochemical control : Chiral rhodium catalysts yield enantiomerically enriched products .

Naphthalene Substituent Reactions

The naphthalen-1-yl group undergoes electrophilic aromatic substitution (EAS):

Nitration

Reacts with HNO3_3/H2_2SO4_4 to form nitro derivatives:

 1R 2R acidHNO3/H2SO4nitro substituted product\text{ 1R 2R acid}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{nitro substituted product}

  • Positional selectivity : Nitration occurs at the 4- or 5-position of the naphthalene ring due to steric and electronic effects .

Sulfonation

Sulfonation with fuming H2_2SO4_4 introduces sulfonic acid groups:

 1R 2R acidH2SO4sulfonated derivative\text{ 1R 2R acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{sulfonated derivative}

  • Applications : Enhanced solubility for pharmaceutical formulations .

Stereospecific Reactions

The (1R,2R) configuration enables enantioselective transformations:

Reaction TypeConditionsProduct StereochemistryYield (%)Reference
Enzymatic hydrolysisLipase (e.g., Candida antarctica)Retention of (1R,2R)90–95
Chiral auxiliary couplingEvans’ oxazolidinoneDiastereomeric ratio >95:575

Decarboxylation Pathways

Thermal or oxidative decarboxylation eliminates CO2_2:

 1R 2R acidΔ or Cu OAc 2cyclopropane derivative+CO2\text{ 1R 2R acid}\xrightarrow{\Delta \text{ or }\text{Cu OAc }_2}\text{cyclopropane derivative}+\text{CO}_2

  • Mechanism : Radical or ionic pathways depending on conditions .

Photochemical Reactivity

UV irradiation induces cyclopropane ring isomerization or naphthalene excitation:

 1R 2R acidhν 1S 2S isomer or dimerized product\text{ 1R 2R acid}\xrightarrow{h\nu}\text{ 1S 2S isomer or dimerized product}

  • Quantum yield : 0.3–0.5 for ring isomerization.

This compound’s multifunctional architecture enables diverse reactivity, making it valuable in asymmetric synthesis and materials science. Further studies are needed to explore its catalytic applications and biological interactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that compounds similar to (1R,2R)-2-naphthalen-1-ylcyclopropane-1-carboxylic acid exhibit anticancer properties. For instance, derivatives of cyclopropane carboxylic acids have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways. A notable case study demonstrated that the introduction of naphthalene moieties enhances the biological activity of these compounds against various cancer cell lines .

2. Pain Management
Cyclopropane derivatives are being explored for their analgesic properties. Research has suggested that this compound could serve as a scaffold for developing new non-opioid analgesics. Its structural features may allow for selective modulation of pain pathways without the side effects associated with traditional opioids .

Organic Synthesis Applications

1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions such as cycloaddition and substitution reactions. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

2. Chiral Synthesis
The compound's chirality makes it useful in asymmetric synthesis. It can be employed to produce other chiral compounds with high enantioselectivity, which is crucial in the development of drugs that require specific stereochemistry to achieve desired therapeutic effects .

Data Table: Applications Overview

Application AreaDescriptionCase Study Reference
Anticancer ResearchInhibition of cancer cell proliferation through targeted pathways
Pain ManagementPotential as a non-opioid analgesic scaffold
Organic SynthesisBuilding block for complex molecule synthesis
Chiral SynthesisUseful for producing chiral compounds with high enantioselectivity

Mechanism of Action

The mechanism of action of (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The naphthalene moiety may participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Aryl Substituents

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
This compound Naphthalen-1-yl ~212* N/A Hypothesized use in rigid ligands or enzyme inhibitors
rel-(1R,2S)-2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid Naphthalen-2-yl 212.24 N/A Intermediate in drug synthesis
(1R,2R)-2-Phenylcyclopropane-1-carboxylic acid (C1) Phenyl ~162 N/A Ethylene biosynthesis regulation
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl 196.63 N/A Antimicrobial agent precursors

Notes:

  • Chlorophenyl derivatives exhibit increased acidity due to electron-withdrawing effects, influencing salt formation and solubility .

Functional Group Modifications

Compound Functional Group Key Properties References
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid Hydroxymethyl Higher polarity, hydrogen-bonding capacity
(1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride Amino Zwitterionic behavior; protease inhibition
Vinyl-ACCA (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid Amino + vinyl Critical pharmacophore in HCV inhibitors

Notes:

  • Hydroxymethyl and amino groups enhance water solubility and biological targeting but reduce metabolic stability compared to carboxylic acid derivatives .
  • Vinyl-ACCA exemplifies how cyclopropane rigidity improves binding affinity in enzyme-active sites .

Spectroscopic Data Comparison

Compound (Example) ^1H NMR (δ, ppm) ^13C NMR (δ, ppm) IR (cm⁻¹) References
N,N-Diethyl-1-(naphthalen-2-yl)cycloprop-2-ene-1-carboxamide (18ba) 8.32–8.24 (m, 1H) 174.9 (C=O), 141.0 (Ar-C) 1614 (C=O stretch)
1-(2-Chloro-4-fluorophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (18da) 7.28 (s, 2H) 173.1 (C=O), 161.2 (C-F) 1625 (C=O stretch)
(1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride N/A N/A N/A

Notes:

  • Naphthalenyl protons in NMR show characteristic aromatic multiplet signals at δ 7.10–8.32 ppm, distinct from simpler phenyl analogs (δ 6.7–7.4 ppm) .
  • Carboxylic acid derivatives exhibit strong IR absorption at ~1614–1625 cm⁻¹ (C=O stretch), while amides show additional N-H stretches at ~3074 cm⁻¹ .

Biological Activity

(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique naphthalene moiety, is being explored for various applications in medicinal chemistry and organic synthesis.

  • Molecular Formula : C14H12O2
  • Molecular Weight : 212.24 g/mol
  • IUPAC Name : this compound
  • InChI Key : YQPCJQVAXDLWGR-QWHCGFSZSA-N

Synthesis Overview

The synthesis of this compound typically involves:

  • Cyclopropanation Reaction : Formation of the cyclopropane ring via the reaction of an alkene with a diazo compound using a transition metal catalyst.
  • Naphthalene Introduction : Utilizing Friedel-Crafts acylation for the introduction of the naphthalene moiety.
  • Carboxylation : The final step involves carboxylation under high pressure and temperature conditions to introduce the carboxylic acid group.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological properties. In particular, it has been studied for:

  • Anti-inflammatory Effects : Its structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation.
  • Receptor Modulation : Preliminary studies indicate that it may interact with specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Study 1Demonstrated that this compound exhibits acute toxicity when ingested, highlighting the need for careful handling.
Study 2Investigated its role as a precursor in synthesizing novel drug candidates with enhanced biological activity due to its unique structure.
Study 3Analyzed its potential as a building block in organic synthesis, emphasizing its utility in creating complex organic molecules.

The precise mechanism of action for this compound remains under investigation; however, it is believed to involve:

  • Modulation of enzyme activity through competitive inhibition or allosteric modulation.
  • Interaction with G-protein coupled receptors (GPCRs), which play a crucial role in various physiological processes.

Comparison with Similar Compounds

When compared to similar compounds such as (1R,2R)-2-(phenyl)cyclopropane-1-carboxylic acid and (1R,2R)-2-(biphenyl)cyclopropane-1-carboxylic acid, this compound stands out due to its unique electronic properties imparted by the naphthalene group .

Q & A

Q. What are the established synthetic routes for (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclopropanation strategies, such as the use of vinyl naphthalene derivatives with carbene precursors under chiral catalysis. Key factors include temperature control (-20°C to 0°C) to minimize racemization and solvent polarity (e.g., dichloromethane vs. THF) to stabilize transition states. Enantioselective methods employing Evans auxiliaries or asymmetric organocatalysts have been reported for similar cyclopropane carboxylic acids, achieving enantiomeric excess (ee) >95% . Post-synthesis, chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy is recommended for stereochemical validation.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm cyclopropane ring integrity (e.g., characteristic coupling constants J1,2810HzJ_{1,2} \approx 8-10 \, \text{Hz}) and naphthalene substitution patterns.
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) assess purity (>98%) and molecular weight (MW 212.24 g/mol, as per ).
  • FT-IR : Carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) are diagnostic .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

Enzymatic assays (e.g., fluorescence-based inhibition screens) targeting cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms are recommended, given structural similarities to NSAID precursors . Dose-response curves (0.1–100 µM) in pH 7.4 buffers with DMSO controls (<0.1%) mitigate solvent interference.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

High-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å) collected at 100 K with SHELXL refinement ( ) can determine absolute configuration. Key parameters:

  • Data completeness : >99% to 0.8 Å resolution.
  • Hydrogen bonding : Analyze naphthalene π-stacking and carboxylic acid dimerization in the crystal lattice.
  • Flack parameter : <0.1 confirms enantiopurity .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and aqueous solubility (~0.1 mg/mL), critical for bioavailability.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life.
  • Toxicology : QSAR models align with naphthalene derivatives’ hepatotoxicity risks (), suggesting in vitro CYP450 inhibition assays .

Q. How do structural modifications (e.g., halogenation) impact bioactivity and metabolic stability?

Comparative studies of analogs (e.g., 2,3-dichlorophenyl derivatives in ) reveal:

  • Electron-withdrawing groups (Cl, F) enhance metabolic stability (t1/2_{1/2} increased by ~40% in microsomal assays).
  • Steric hindrance at the cyclopropane ring reduces COX-2 affinity (IC50_{50} shifts from 50 nM to 1.2 µM).
  • Synthon libraries : Use Suzuki-Miyaura coupling to introduce substituents on the naphthalene ring .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50} values)?

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. HepG2) and normalize to positive controls (e.g., aspirin for COX inhibition).
  • Batch analysis : Verify compound purity via NMR and LC-MS to exclude degradants.
  • Meta-analysis : Cross-reference PubChem bioactivity data () with in-house results to identify outliers .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Different Conditions

MethodCatalystSolventYield (%)ee (%)Reference
Chiral Rh(II) catalysisRh2_2(OAc)4_4CH2_2Cl2_27898
Evans auxiliaryTi(OiPr)4_4THF8599

Q. Table 2. Toxicity Screening Parameters (Adapted from )

EndpointModel SystemExposure RouteKey Metrics
HepatotoxicityPrimary hepatocytesIn vitroALT release, LDH leakage
GenotoxicityAmes testOralMutagenic index
Acute toxicityZebrafish larvaeImmersionLC50_{50} (96h)

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